molecular formula C11H20O B14462865 1-Undecyn-3-ol, (3S)- CAS No. 70095-33-9

1-Undecyn-3-ol, (3S)-

Cat. No.: B14462865
CAS No.: 70095-33-9
M. Wt: 168.28 g/mol
InChI Key: ZZZWCMWSJIFAPR-LLVKDONJSA-N
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Description

1-Undecyn-3-ol, (3S)- is an organic compound with the molecular formula C11H20O. It is characterized by the presence of a triple bond and a hydroxyl group, making it a secondary alcohol. This compound is notable for its unique structure, which includes a triple bond at the first carbon and a hydroxyl group at the third carbon in the (3S)-configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Undecyn-3-ol, (3S)- can be synthesized through various methods. One common approach involves the reaction of undecyne with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon. Another method includes the use of trimethylsilyl-protected intermediates, which are subsequently deprotected to yield the desired compound .

Industrial Production Methods: In industrial settings, the production of 1-Undecyn-3-ol, (3S)- often involves large-scale organic synthesis techniques. These methods typically employ catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Undecyn-3-ol, (3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Undecyn-3-ol, (3S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Undecyn-3-ol, (3S)- involves its interaction with specific molecular targets. The hydroxyl group and triple bond play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various biochemical and chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1-Undecyn-3-ol, (3S)- is unique due to its specific (3S)-configuration and the position of the triple bond and hydroxyl group. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

70095-33-9

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(3S)-undec-1-yn-3-ol

InChI

InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-10H2,1H3/t11-/m1/s1

InChI Key

ZZZWCMWSJIFAPR-LLVKDONJSA-N

Isomeric SMILES

CCCCCCCC[C@@H](C#C)O

Canonical SMILES

CCCCCCCCC(C#C)O

Origin of Product

United States

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